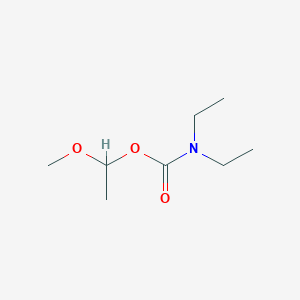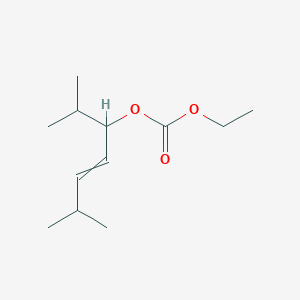
2,6-Dimethylhept-4-en-3-yl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylhept-4-en-3-yl ethyl carbonate is an organic compound with a unique structure that includes a heptene backbone with dimethyl substitutions and an ethyl carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate typically involves the reaction of 2,6-dimethylhept-4-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,6-Dimethylhept-4-en-3-ol+Ethyl chloroformate→2,6-Dimethylhept-4-en-3-yl ethyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
化学反应分析
Types of Reactions
2,6-Dimethylhept-4-en-3-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ethyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted carbonates.
科学研究应用
2,6-Dimethylhept-4-en-3-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.
作用机制
The mechanism of action of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The ethyl carbonate group can undergo hydrolysis, releasing ethanol and carbon dioxide, which can then interact with biological systems. The dimethylheptene backbone can also participate in various biochemical pathways, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2,6-Dimethylhept-4-en-3-yl methyl carbonate
- 2,6-Dimethylhept-4-en-3-yl propyl carbonate
- 2,6-Dimethylhept-4-en-3-yl butyl carbonate
Uniqueness
2,6-Dimethylhept-4-en-3-yl ethyl carbonate is unique due to its specific combination of a heptene backbone with dimethyl substitutions and an ethyl carbonate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
121440-82-2 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
2,6-dimethylhept-4-en-3-yl ethyl carbonate |
InChI |
InChI=1S/C12H22O3/c1-6-14-12(13)15-11(10(4)5)8-7-9(2)3/h7-11H,6H2,1-5H3 |
InChI 键 |
QQQOBWUTKMYEAE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC(C=CC(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


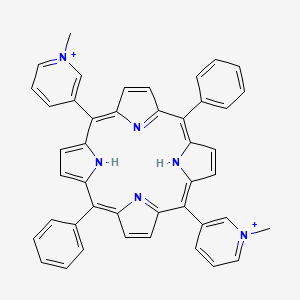
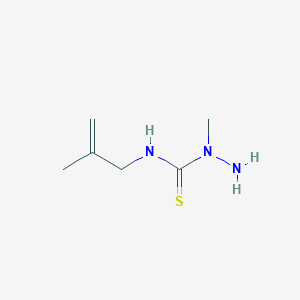
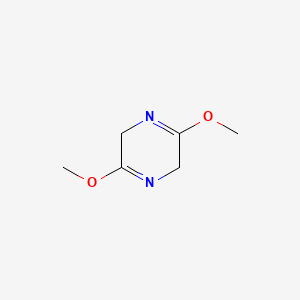
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
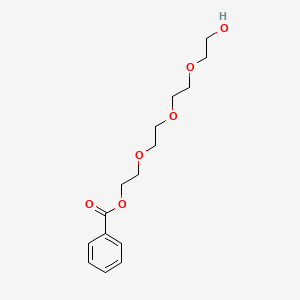
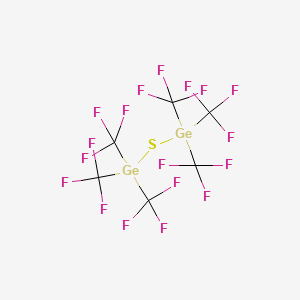
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
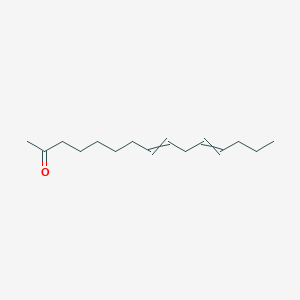
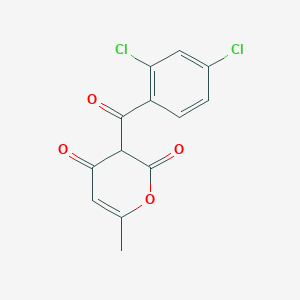
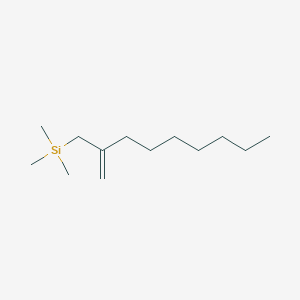
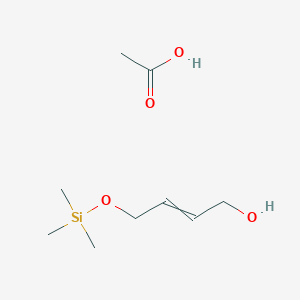
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)

